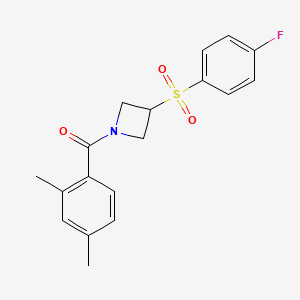

(2,4-Dimethylphenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-Dimethylphenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, also known as DS-1971a, is a novel compound that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the synaptic vesicle glycoprotein 2A (SV2A), which plays a crucial role in the regulation of neurotransmitter release.

Aplicaciones Científicas De Investigación

Synthesis and Membrane Applications

- A study by Shi et al. (2017) discusses the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, highlighting the potential application in high-performance membranes for energy conversion and storage (Shi et al., 2017).

Molecular Recognition in β-Lactams

- Basak et al. (2004) explored the crystal packing in 4-sulfonyl β-lactams, indicating the role of hydrogen bonding and hydrophobic interactions in molecular recognition, which could be significant for designing drugs with improved efficacy and selectivity (Basak et al., 2004).

Antioxidant Properties of Derivatives

- Çetinkaya et al. (2012) synthesized and evaluated the antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, showcasing the potential of these compounds in combating oxidative stress (Çetinkaya et al., 2012).

Fluorescent Molecular Probes

- Diwu et al. (1997) developed new fluorescent solvatochromic dyes for ultrasensitive molecular probes, which can be applied to studying biological events and processes, indicating the use of related compounds in bioimaging and diagnostics (Diwu et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of (2,4-Dimethylphenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is the Monoacylglycerol Lipase (MAGL) enzyme . This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This means that it competes with 2-AG for the active site of the MAGL enzyme, thereby reducing the rate of 2-AG degradation .

Biochemical Pathways

By inhibiting MAGL, the compound leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 . This results in the activation of these receptors, which has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Result of Action

The compound exhibits antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain . It also raises norepinephrine levels in the cortex .

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-12-3-8-17(13(2)9-12)18(21)20-10-16(11-20)24(22,23)15-6-4-14(19)5-7-15/h3-9,16H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIYERVXYBAUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethylphenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzamide](/img/structure/B2454684.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2454692.png)

![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)

![(1S,5R)-2lambda6-Thiabicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2454694.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)

![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)